1-(Azetidin-3-yl)piperidin-2-one Dihydrochloride: Mechanism of Action & Structural Utility Guide
1-(Azetidin-3-yl)piperidin-2-one Dihydrochloride: Mechanism of Action & Structural Utility Guide
Topic: 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride mechanism of action Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
[1]
Executive Summary: The Pharmacophore & Linker Paradigm
1-(Azetidin-3-yl)piperidin-2-one dihydrochloride is not a standalone therapeutic agent with a single biological target.[1] Rather, it is a high-value medicinal chemistry building block and bioisostere used critically in the synthesis of Targeted Protein Degraders (PROTACs) and G-Protein Coupled Receptor (GPCR) modulators .[1]
Its "Mechanism of Action" (MOA) is defined by its role as a rigidified, polar scaffold that modulates the physicochemical properties and spatial orientation of the drug molecules it constitutes. In modern drug discovery, it functions through three primary mechanistic pillars:
-
Conformational Restriction: The spiro-like connectivity between the 4-membered azetidine and 6-membered piperidone rings restricts rotational degrees of freedom, reducing the entropic penalty upon binding to a target protein.
-
Linker Topology in TPD: In PROTACs (e.g., BTK degraders like TQ-3959), it serves as a "stiff" linker motif that prevents the "linker collapse" often seen with flexible alkyl chains, maintaining the precise distance required for ternary complex formation (Target-PROTAC-E3 Ligase).
-
Bioisosteric Replacement: It acts as a polar, metabolically stable replacement for cyclohexyl or phenyl groups, improving water solubility and lowering lipophilicity (LogD) without sacrificing structural bulk.
Molecular Mechanism: Structural Biology & Chemical Physics
The utility of this compound lies in its ability to dictate the 3D geometry of a drug molecule.
Conformational Locking (The "Entropic" Mechanism)
Unlike flexible linear linkers (e.g., PEG or alkyl chains), the 1-(azetidin-3-yl)piperidin-2-one motif introduces a defined vector.[1]
-
Azetidine Ring (4-membered): Introduces significant ring strain (~26 kcal/mol), which rigidifies the attached nitrogen.[1] The C3-position provides a specific exit vector for coupling.[1]
-
Piperidin-2-one (Lactam): The lactam bond is planar.[1] By attaching this to the azetidine, the molecule creates a "kinked" or "stepped" geometry that is resistant to metabolic oxidation (unlike a simple piperidine).
Mechanism in PROTAC Design (The "Linkerology" MOA)
In Targeted Protein Degradation, the linker is not passive; it determines the stability of the ternary complex.
-
Prevention of Intramolecular Interactions: Flexible linkers often fold back, causing the two warheads of a PROTAC to interact with each other (the "scorpion effect"), nullifying activity. The bulk and rigidity of the piperidin-2-one motif prevent this collapse.[1]
-
Solubility Enhancement: The lactam carbonyl acts as a hydrogen bond acceptor, improving the aqueous solubility of otherwise hydrophobic PROTAC molecules.
Figure 1: Mechanistic flow of how the scaffold improves drug potency and pharmacokinetics.[1]
Applications in Drug Discovery[1][2][3][4][5][6]
Case Study: BTK Degraders (PROTACs)
Recent research (e.g., Ren et al., J. Med.[1] Chem. 2025) utilizes the 1-(azetidin-3-yl)piperidine scaffold (an analog) to construct potent Bruton's Tyrosine Kinase (BTK) degraders.[1]
-
Role: The azetidine amine is coupled to the E3 ligase ligand (e.g., Lenalidomide derivative), while the piperidine ring connects to the BTK inhibitor warhead.
-
Outcome: The rigid scaffold improved the degradation efficiency (
) compared to flexible PEG linkers by orienting the E3 ligase and BTK in a productive ubiquitination geometry.
GPCR & Ion Channel Modulation
Patents involving CCR6 and CGRP antagonists utilize this scaffold to position pharmacophores in deep hydrophobic pockets while maintaining solubility.
-
Mechanism: The piperidin-2-one mimics the spatial occupancy of a phenyl ring but with significantly higher water solubility, reducing plasma protein binding and improving free fraction (
).[1]
Experimental Protocols
Synthetic Coupling Protocol (Reductive Amination)
This protocol describes coupling the 1-(azetidin-3-yl)piperidin-2-one scaffold to an aldehyde-bearing core (common in PROTAC synthesis).[1]
Reagents:
-
1-(Azetidin-3-yl)piperidin-2-one dihydrochloride (1.0 eq)[1]
-
Target Aldehyde Intermediate (1.0 eq)[1]
-
Sodium Triacetoxyborohydride (STAB) (3.0 eq)[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]
-
DCM (Dichloromethane) / MeOH (Methanol) (10:1 ratio)[1]
Step-by-Step Methodology:
-
Free Base Generation: Dissolve the dihydrochloride salt in MeOH/DCM. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature (RT) to liberate the free amine.
-
Imine Formation: Add the Target Aldehyde (1.0 eq) to the mixture. Stir for 1 hour at RT. Note: Use molecular sieves (4Å) if the aldehyde is sterically hindered to promote dehydration.[1]
-
Reduction: Cool the mixture to 0°C. Add STAB (3.0 eq) portion-wise over 20 minutes.
-
Reaction: Allow to warm to RT and stir for 12–16 hours under nitrogen atmosphere.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3]
-
Purification: Flash column chromatography (DCM/MeOH gradient).
Physicochemical Validation (LogD Assay)
To verify the "scaffold effect" on lipophilicity:
-
Preparation: Dissolve 10 mM stock of the final compound in DMSO.
-
Partition: Mix with 1:1 Octanol:PBS (pH 7.4) in a shake flask.
-
Equilibration: Shake for 1 hour at 25°C; centrifuge to separate phases.
-
Quantification: Analyze both phases via LC-MS/MS.
-
Calculation:
.[1]-
Target: Successful incorporation of the piperidin-2-one scaffold typically yields a LogD between 2.0 and 3.5 (optimal for oral bioavailability).[1]
-
Data Summary & Comparative Analysis
| Feature | 1-(Azetidin-3-yl)piperidin-2-one | Linear Alkyl/PEG Linkers | Phenyl/Cyclohexyl Scaffolds |
| Conformation | Rigid, Defined Vector | Flexible, High Entropy | Rigid, Planar/Chair |
| Water Solubility | High (Polar Lactam) | High (PEG) / Low (Alkyl) | Low (Hydrophobic) |
| Metabolic Stability | High (Lactam/Azetidine) | Low (Oxidation prone) | Variable (CYP substrate) |
| Primary Use | PROTAC Linker, Bioisostere | PROTAC Linker | Hydrophobic Core |
| Synthesis | Reductive Amination / SNAr | Amide Coupling | Cross-coupling |
Visualization of Synthetic Pathway
Figure 2: Synthetic workflow for incorporating the scaffold into a drug molecule via reductive amination.
References
-
Ren, J., et al. (2025). "Discovery of TQ-3959 as a Potent and Orally Bioavailable BTK PROTAC Degrader Incorporating a Novel Benzisoxazole-Based CRBN Ligand."[1] Journal of Medicinal Chemistry. Link (Context: Use of azetidinyl-piperidine linkers in degraders).[1]
-
Middleton, D. S., et al. (2005).[4] "Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones." Bioorganic & Medicinal Chemistry Letters. Link (Context: Piperidone-azetidine scaffolds in NK2 antagonists).[1]
-
American Elements. "1-(azetidin-3-yl)piperidin-2-one dihydrochloride Product Specifications." Link[1]
-
MedChemExpress. "1-(Azetidin-3-yl)piperidine: PROTAC Linker Class."[1] Link
Sources
- 1. WO2021219849A1 - Azetidin-3-ylmethanol derivatives as ccr6 receptor modulators - Google Patents [patents.google.com]
- 2. US9540361B2 - N-substituted azetidine derivatives - Google Patents [patents.google.com]
- 3. US8754096B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists - Google Patents [patents.google.com]
- 4. Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Part 2: Improving oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
